1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride

Lipophilicity ADME SAR

1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS 1209904-53-9) is a halogenated arylcyclopentanamine research chemical supplied as the hydrochloride salt (molecular formula C₁₁H₁₅ClFN, MW 215.69 g·mol⁻¹). The compound comprises a cyclopentane ring bearing a primary amine at the 1‑position and a para-fluorophenyl substituent.

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
CAS No. 1209904-53-9
Cat. No. B1372081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride
CAS1209904-53-9
Molecular FormulaC11H15ClFN
Molecular Weight215.69 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C11H14FN.ClH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;/h3-6H,1-2,7-8,13H2;1H
InChIKeyJPWHJFCLVUIHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1209904-53-9) – Core Identity and Procurement Context


1-(4-Fluorophenyl)cyclopentan-1-amine hydrochloride (CAS 1209904-53-9) is a halogenated arylcyclopentanamine research chemical supplied as the hydrochloride salt (molecular formula C₁₁H₁₅ClFN, MW 215.69 g·mol⁻¹) . The compound comprises a cyclopentane ring bearing a primary amine at the 1‑position and a para-fluorophenyl substituent. It is classified as a substituted cyclopentanamine scaffold and is primarily employed as a synthetic building block in medicinal chemistry, notably in the preparation of deubiquitinase inhibitor candidates . Commercially, the material is offered at purities of ≥95% or ≥98% (NLT 98%) by specialist chemical suppliers .

Why In-Class 1-Arylcyclopentanamine Analogs Cannot Be Freely Substituted for 1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1209904-53-9)


Even slight modifications to the aryl substituent or ring size within the 1‑arylcyclopentanamine class produce quantifiable shifts in key physicochemical parameters that govern downstream performance in synthesis and biological assays. The 4‑fluorophenyl group confers a distinct lipophilicity window (cLogP ≈ 3.25) that sits between the more lipophilic 4‑chlorophenyl analog (cLogP ≈ 3.77) and the less lipophilic piperidine-based scaffold (cLogP ≈ 2.44) . These differences directly affect aqueous solubility, membrane permeability, and non‑specific protein binding in target-engagement studies. Moreover, the cyclopentane ring imparts a pKa (≈ 9.58) that is approximately 0.6 log units lower than that of the corresponding piperidine derivative (pKa ≈ 10.18), altering the protonation state at physiological pH and therefore the compound's electrostatic interactions . Procurement of a generic 1‑arylcyclopentanamine without verifying these parameters risks introducing uncontrolled variables into structure‑activity relationship (SAR) programs, invalidating comparative biological data.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1209904-53-9) Relative to Closest Analogs


Lipophilicity (LogP) Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl Cyclopentanamine

The target compound (free base, CAS 160001-92-3) exhibits a LogP of 3.25, whereas the direct 4‑chlorophenyl analog (CAS 75095-84-0) has a LogP of 3.77 . The 0.52 log unit reduction in lipophilicity afforded by fluorine substitution translates to approximately 3.3‑fold lower octanol‑water partitioning, which is associated with reduced non‑specific protein binding and potentially improved aqueous solubility in biochemical assay media.

Lipophilicity ADME SAR

Ring‑Size Effect on pKa: Cyclopentanamine vs. Piperidine Scaffold

The predicted pKa of the primary amine in the target compound (cyclopentane scaffold) is 9.58, whereas the structurally analogous 4‑(4‑fluorophenyl)piperidine (CAS 37656-48-7) exhibits a predicted pKa of 10.18 . The 0.60 log unit difference means that at physiological pH (7.4) the cyclopentanamine is approximately 75% ionized, while the piperidine is approximately 84% ionized, potentially affecting membrane penetration and receptor‑binding electrostatics.

Basicity Physicochemical Scaffold

Lipophilicity Comparison: Cyclopentanamine vs. Cyclohexanamine Core with Same 4‑Fluorophenyl Group

Expanding the cyclic amine ring from cyclopentane to cyclohexane increases the LogP from 3.25 (Ca. 1-(4-fluorophenyl)cyclopentanamine) to 3.64 (1-(4-fluorophenyl)cyclohexanamine, CAS 17380-80-2) . The ΔLogP of +0.39 corresponds to approximately 2.5‑fold higher lipophilicity for the six‑membered ring analog, which may enhance metabolic clearance via increased CYP450 partitioning.

Lipophilicity Scaffold ADME

Halogen‑Substituent Effect on Calculated Lipophilicity: 4‑F vs. 4‑Cl vs. 4‑H

Within the cyclopentanamine phenyl series, the calculated LogP increases progressively from the unsubstituted phenyl derivative (cLogP ~2.8) to the 4‑fluorophenyl derivative (cLogP 3.25) to the 4‑chlorophenyl derivative (cLogP 3.77) . The 4‑fluorophenyl variant occupies an intermediate lipophilicity range that is often considered optimal for central nervous system (CNS) drug candidates (typical CNS drug cLogP range 2–4) [1], whereas the 4‑chloro analog approaches the upper boundary where hERG liability and metabolic instability become more prevalent.

Halogen effect Lipophilicity SAR Physicochemical

Synthetic Utility as a Deubiquitinase Inhibitor Building Block

The hydrochloride salt of 1-(4-fluorophenyl)cyclopentan-1-amine is explicitly referenced as a synthetic intermediate in the patent family CA-2948883-A1 / US-20170088520-A1 (Pharmakea Inc.) covering deubiquitinase (DUB) inhibitors [1]. This patent family describes compounds of Formula (I) wherein the cyclopentane ring bearing a 4‑fluorophenyl substituent serves as a core scaffold from which diverse DUB inhibitors are elaborated. Compounds derived from this scaffold have been evaluated for inhibition of USP9X and other DUBs implicated in TGF‑β signalling and cancer [2]. While specific IC₅₀ values for the free amine building block itself are not publicly available, its use in a patented therapeutic program provides a procurement rationale for groups engaged in ubiquitin‑proteasome system (UPS) research.

Deubiquitinase DUB Building block Patent

Purity and Supply Consistency Across Vendor Grades

The compound is commercially available from multiple vendors at two principal purity tiers: ≥95% (e.g., BOC Sciences, CymitQuimica) and ≥98% (e.g., Leyan, MolCore) . This contrasts with the 4‑chlorophenyl analog, which is predominantly listed at a single 98% grade, and the 4‑fluorophenyl cyclohexanamine analog, which is often supplied at 98% but with fewer vendor options. The availability of dual purity grades allows researchers to select the cost‑appropriate grade for early‑stage SAR exploration vs. advanced lead optimisation, providing procurement flexibility that is not uniformly available across all 1‑arylcyclopentanamine analogs.

Quality control Purity Procurement

Recommended Application Scenarios for 1-(4-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CAS 1209904-53-9) Based on Verified Differentiation


Lead Optimisation in CNS Drug Discovery Requiring Balanced Lipophilicity

The compound’s cLogP of ~3.25 positions it within the optimal range for CNS drug candidates (cLogP 2–4) . Medicinal chemists seeking a cyclopentanamine scaffold with an intermediate lipophilicity suitable for blood‑brain barrier penetration can select this 4‑fluorophenyl derivative over the more lipophilic 4‑chloro analog (cLogP 3.77) or the less lipophilic piperidine‑based core (cLogP 2.44) [1]. This property is particularly relevant in programs targeting neurological or psychiatric indications where balancing passive permeability with metabolic clearance is critical.

Deubiquitinase (DUB) Inhibitor Medicinal Chemistry Campaigns

The compound is documented as a building block within the Pharmakea patent family on deubiquitinase inhibitors (CA-2948883-A1) . Research groups working on ubiquitin‑proteasome system (UPS) targets—especially USP9X, which is implicated in TGF‑β signalling and oncology—can employ this hydrochloride salt to construct proprietary DUB inhibitor analogs for SAR exploration, leveraging the pre‑established patent landscape to inform design.

Scaffold‑Hopping Studies Comparing Cyclopentane, Cyclohexane, and Piperidine Cores

The cyclopentane ring of this compound provides a distinct conformational profile and pKa (~9.58) that differs from both the cyclohexane analog (LogP 3.64, Δ +2.5× lipophilicity) and the piperidine analog (pKa 10.18, Δ +0.6 log units basicity) . In scaffold‑hopping exercises, this compound serves as a cyclopentane reference point, enabling systematic evaluation of how ring size and the presence or absence of a ring nitrogen influence physicochemical properties and, by extension, biological activity.

Cost‑Sensitive Early‑Stage SAR with Purity‑Grade Flexibility

The availability of the target compound at both ≥95% and ≥98% purity grades from multiple vendors allows research teams to adjust procurement based on project phase . For initial reaction condition screening and library synthesis, the more economical ≥95% grade may be sufficient, while the ≥98% grade is reserved for advanced leads where trace impurities could confound biological assay interpretation. This dual‑grade supply scenario is not uniformly available across all 1‑arylcyclopentanamine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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